molecular formula C17H19N3O7 B4129462 1-(2-Methoxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)urea

1-(2-Methoxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B4129462
M. Wt: 377.3 g/mol
InChI Key: CKXWMXGWKCJBRD-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agricultural chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-methoxy-4-nitroaniline with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Reduction: 2-methoxy-4-aminophenyl-N’-(3,4,5-trimethoxyphenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitroaniline and 3,4,5-trimethoxyaniline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea can be compared with other urea derivatives, such as:

    N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-methoxyphenyl)-N’-(3,4,5-trimethoxyphenyl)urea: Lacks the nitro group, potentially altering its chemical properties and applications.

    N-(2-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea: Lacks the methoxy group on the nitrophenyl ring, which could affect its solubility and reactivity.

The unique combination of methoxy and nitro groups in N-(2-methoxy-4-nitrophenyl)-N’-(3,4,5-trimethoxyphenyl)urea contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-24-13-9-11(20(22)23)5-6-12(13)19-17(21)18-10-7-14(25-2)16(27-4)15(8-10)26-3/h5-9H,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWMXGWKCJBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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